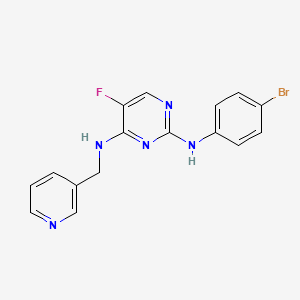
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine, also known as BFPY, is a small molecule compound that has been widely used in scientific research due to its potential therapeutic applications. BFPY belongs to the class of pyrimidine derivatives and has been found to exhibit potent inhibitory activity against various protein kinases, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine exerts its inhibitory activity against protein kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in activated macrophages.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against several protein kinases, leading to the suppression of tumor growth and angiogenesis. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in activated macrophages. In addition, this compound has been found to exhibit neuroprotective effects by preventing the activation of microglia and the production of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine has several advantages for use in scientific research, including its high potency and selectivity for protein kinases, as well as its well-defined chemical structure and synthesis method. However, this compound also has some limitations, including its relatively low water solubility and potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the use of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine in scientific research, including the development of new anticancer drugs based on its inhibitory activity against protein kinases, as well as the exploration of its potential therapeutic applications in inflammation and neurological disorders. Further studies are also needed to determine the optimal dosing and administration of this compound, as well as its potential toxicity and side effects in vivo. Overall, this compound represents a promising candidate for the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine involves several steps, including the reaction of 4-bromobenzaldehyde with 3-aminopyridine to form the intermediate 4-bromo-3-(pyridin-3-yl)benzaldehyde. This intermediate is then reacted with 5-fluoro-2,4-diaminopyrimidine to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to exhibit potent inhibitory activity against several protein kinases, including BRAF, RAF, and VEGFR, which are involved in the regulation of cell growth, differentiation, and angiogenesis. The inhibition of these kinases by this compound has been shown to result in the suppression of tumor growth and angiogenesis, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
2-N-(4-bromophenyl)-5-fluoro-4-N-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN5/c17-12-3-5-13(6-4-12)22-16-21-10-14(18)15(23-16)20-9-11-2-1-7-19-8-11/h1-8,10H,9H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVTURMXGRVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

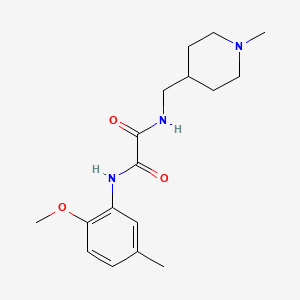
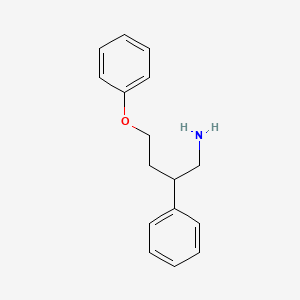
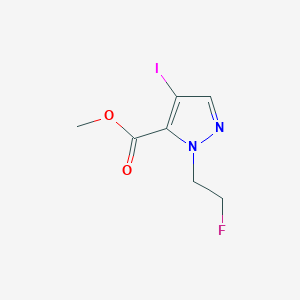
![1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2624870.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide](/img/structure/B2624874.png)



![(Z)-4-(dimethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2624879.png)
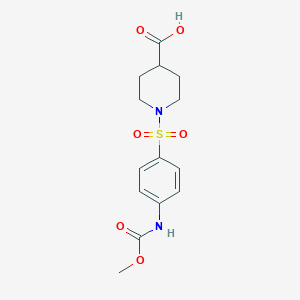
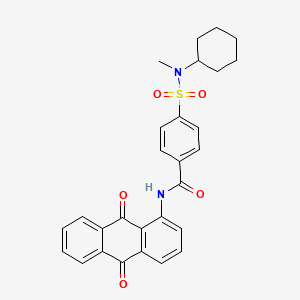

![2-[1-(4-Ethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2624884.png)